(5-hydroxy-6-methyl-4-{(E)-[(2-methylphenyl)imino]methyl}pyridin-3-yl)methyl dihydrogen phosphate
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Overview
Description
(5-hydroxy-6-methyl-4-{(E)-[(2-methylphenyl)imino]methyl}pyridin-3-yl)methyl dihydrogen phosphate is a complex organic compound belonging to the class of pyridoxamine 5’-phosphates. These compounds are heterocyclic aromatic compounds containing a pyridoxamine that carries a phosphate group at the 5’-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-hydroxy-6-methyl-4-{(E)-[(2-methylphenyl)imino]methyl}pyridin-3-yl)methyl dihydrogen phosphate typically involves multiple steps. One common method involves the condensation of 5-hydroxy-6-methyl-4-formylpyridine with 2-methylphenylamine under acidic conditions to form the imine intermediate. This intermediate is then phosphorylated using a suitable phosphorylating agent, such as phosphorus oxychloride, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(5-hydroxy-6-methyl-4-{(E)-[(2-methylphenyl)imino]methyl}pyridin-3-yl)methyl dihydrogen phosphate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imine group can be reduced to form an amine.
Substitution: The phosphate group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the imine group may yield an amine .
Scientific Research Applications
(5-hydroxy-6-methyl-4-{(E)-[(2-methylphenyl)imino]methyl}pyridin-3-yl)methyl dihydrogen phosphate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand for metal ions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of (5-hydroxy-6-methyl-4-{(E)-[(2-methylphenyl)imino]methyl}pyridin-3-yl)methyl dihydrogen phosphate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with metal ions, forming stable complexes that can modulate biological pathways .
Comparison with Similar Compounds
Similar Compounds
Pyridoxamine 5’-phosphate: A related compound with similar structural features but different functional groups.
Methylpyridines: Compounds with a methyl group attached to the pyridine ring.
Hydroxypyridines: Compounds with a hydroxyl group attached to the pyridine ring.
Uniqueness
(5-hydroxy-6-methyl-4-{(E)-[(2-methylphenyl)imino]methyl}pyridin-3-yl)methyl dihydrogen phosphate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
401629-24-1 |
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Molecular Formula |
C15H17N2O5P |
Molecular Weight |
336.28 g/mol |
IUPAC Name |
[5-hydroxy-6-methyl-4-[(2-methylphenyl)iminomethyl]pyridin-3-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C15H17N2O5P/c1-10-5-3-4-6-14(10)17-8-13-12(9-22-23(19,20)21)7-16-11(2)15(13)18/h3-8,18H,9H2,1-2H3,(H2,19,20,21) |
InChI Key |
YGXRGSRQYFPNAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N=CC2=C(C(=NC=C2COP(=O)(O)O)C)O |
Origin of Product |
United States |
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